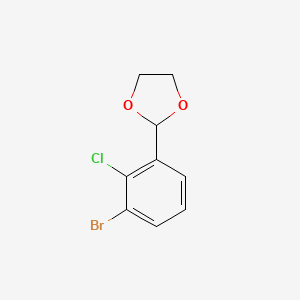

2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane

描述

Significance of 1,3-Dioxolane (B20135) Core Structures in Chemical Synthesis

The 1,3-dioxolane moiety is a cornerstone in synthetic organic chemistry, primarily recognized for its role as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.gov The formation of this cyclic acetal (B89532) is a common strategy to mask the reactivity of a carbonyl group, safeguarding it from undesired transformations during multi-step syntheses. nih.govresearchgate.net This protection is robust under neutral, basic, reductive, or oxidative conditions, yet can be readily removed under acidic conditions to regenerate the original carbonyl functionality. researchgate.netthieme-connect.de

Beyond their function as protecting groups, 1,3-dioxolane derivatives are integral components of numerous pharmacologically active molecules. chemicalbook.com The inclusion of the 1,3-dioxolane ring in a molecule's framework can enhance its biological activity, a phenomenon attributed to the two oxygen atoms in the ring which can participate in hydrogen bonding with biological targets. researchgate.net This structural motif is found in compounds exhibiting a broad spectrum of bioactivities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govchemicalbook.comresearchgate.net Consequently, the synthesis of novel 1,3-dioxolane derivatives remains an active area of research aimed at discovering new therapeutic agents. nih.govresearchgate.net

Prevalence and Research Interest in Halogenated Aromatic Scaffolds

Halogenated aromatic compounds are ubiquitous in medicinal chemistry and materials science. science.gov The incorporation of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto an aromatic ring is a powerful strategy for modulating a molecule's physicochemical properties. mdpi.com Halogens can influence lipophilicity, metabolic stability, and membrane permeability, which are critical parameters for drug candidates. mdpi.com In 2021, for instance, 14 new halogen-containing chemical entities were approved for clinical use by the FDA, underscoring their continued importance in pharmaceutical development. mdpi.com

The research interest in these scaffolds is also driven by the phenomenon of "halogen bonding." This is a non-covalent interaction where a halogen atom acts as an electrophilic region (a "sigma-hole") and interacts with a Lewis base, such as an oxygen or nitrogen atom in a biological target like a protein. namiki-s.co.jpnih.gov This interaction can significantly improve drug-target binding affinity and has become a key consideration in rational drug design. namiki-s.co.jpnih.govacs.org The distinct electronic and steric properties of different halogens allow for fine-tuning of these interactions, making halogenated aromatics versatile tools for optimizing molecular recognition and biological function. namiki-s.co.jp

Academic Rationale for Investigating 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane as a Model System

The compound this compound serves as a particularly insightful model system for several key areas of organic synthesis research. Its structure combines the stable 1,3-dioxolane protecting group with a di-halogenated aromatic ring, presenting a unique platform for studying selective chemical transformations.

The primary academic interest lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, C-Br bonds are generally more reactive than C-Cl bonds. This reactivity difference allows for orthogonal synthesis, where one halogen can be selectively reacted while the other remains intact for a subsequent, different transformation. The investigation of this compound allows chemists to explore the precise conditions (catalysts, ligands, temperature) needed to achieve this high selectivity.

This selective functionalization is of high synthetic value, as it enables the stepwise and controlled introduction of two different substituents onto the aromatic ring at predefined positions. mdpi.com The 1,3-dioxolane group plays a crucial role by protecting the aldehyde functionality, which might otherwise interfere with the coupling reactions. Therefore, this specific molecule is an excellent substrate for developing and optimizing new synthetic methodologies aimed at building complex, multi-substituted aromatic structures from simple, halogenated precursors.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.51 g/mol |

| IUPAC Name | This compound |

| InChI Key | LEKCFVXPIUKDDH-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(O1)C2=C(C(=CC=C2)Br)Cl |

Structure

3D Structure

属性

分子式 |

C9H8BrClO2 |

|---|---|

分子量 |

263.51 g/mol |

IUPAC 名称 |

2-(3-bromo-2-chlorophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C9H8BrClO2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-3,9H,4-5H2 |

InChI 键 |

LEKCFVXPIUKDDH-UHFFFAOYSA-N |

规范 SMILES |

C1COC(O1)C2=C(C(=CC=C2)Br)Cl |

产品来源 |

United States |

Synthetic Methodologies for 2 3 Bromo 2 Chlorophenyl 1,3 Dioxolane

Classical Acetalization and Ketalization Protocols for 1,3-Dioxolane (B20135) Formation

The formation of the 1,3-dioxolane ring is typically achieved through the reaction of a carbonyl compound (an aldehyde or a ketone) with a 1,2-diol, most commonly ethylene (B1197577) glycol. wikipedia.orgncert.nic.in This reaction is an equilibrium process that requires the removal of water to drive it towards the product side. wikipedia.org

The most prevalent method for synthesizing 2-aryl-1,3-dioxolanes is the direct acid-catalyzed condensation of the corresponding aryl aldehyde with ethylene glycol. ncert.nic.in In the context of the target molecule, this involves the reaction of 3-bromo-2-chlorobenzaldehyde (B581408) with ethylene glycol. The reaction is typically performed in a non-polar solvent like toluene, which allows for the azeotropic removal of the water byproduct using a Dean-Stark apparatus. wikipedia.orgmdpi.com

A specific example for a closely related compound, 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (B1599642), involves heating 3-bromo-4-fluorobenzaldehyde (B1265969) with ethylene glycol and a catalytic amount of p-toluenesulphonic acid in toluene. mdpi.com The progress of the reaction can be monitored by the amount of water collected, with completion indicated when no starting aldehyde remains. mdpi.com A similar process is described for 3-bromobenzaldehyde, which undergoes vacuum dehydration condensation with ethylene glycol in the presence of a catalyst, eliminating the need for a solvent. mdpi.com

To improve the efficiency, yield, and selectivity of dioxolane synthesis, a variety of catalyst systems have been developed. These range from simple Brønsted and Lewis acids to complex heterogeneous catalysts. wikipedia.orgyoutube.com The choice of catalyst can be crucial, especially when dealing with sensitive functional groups.

Common catalysts include:

Brønsted Acids : p-Toluenesulfonic acid (p-TsOH) is a standard, cost-effective catalyst for this transformation. wikipedia.orgncert.nic.inmdpi.com Sulfuric acid is also used. researchgate.net

Lewis Acids : Zirconium tetrachloride (ZrCl₄) and Erbium triflate (Er(OTf)₃) have been reported as highly efficient and chemoselective catalysts for acetalization under mild conditions. wikipedia.org

Heterogeneous Catalysts : Solid acid catalysts offer advantages in terms of easy separation and recyclability. Examples include sulfonated cation exchangers (FIBAN K-1), sulfonic acid-functionalized metal-organic frameworks (MIL-101(Cr)-SO₃H), and various clays (B1170129) like Montmorillonite (B579905) K10. youtube.comnih.govyoutube.comthieme-connect.de

Photocatalysts : Eosin Y has been demonstrated as a photocatalyst for the acetalization of aldehydes under visible light, offering a neutral-condition alternative to acid catalysis. wikipedia.orgyoutube.com

| Catalyst Type | Specific Example(s) | Key Features | Reference(s) |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Standard, cost-effective, widely used. | wikipedia.orgncert.nic.inmdpi.com |

| Lewis Acid | Zirconium tetrachloride (ZrCl₄) | Highly efficient and chemoselective under mild conditions. | wikipedia.org |

| Heterogeneous | Sulfonic acid functionalized MIL-101(Cr) | Recyclable solid acid catalyst. | youtube.comthieme-connect.de |

| Montmorillonite K10 | Clay-based catalyst, effective for good yields and short reaction times. | youtube.com | |

| Photocatalyst | Eosin Y | Operates under neutral conditions with visible light irradiation. | wikipedia.orgyoutube.com |

Strategies for Incorporating Halogenated Aryl Moieties at the 2-Position of 1,3-Dioxolanes

The introduction of the specific 3-bromo-2-chlorophenyl group at the 2-position of the dioxolane ring can be approached through several synthetic routes.

The most straightforward and widely used strategy is the direct acetalization of the pre-functionalized aldehyde, 3-bromo-2-chlorobenzaldehyde, with ethylene glycol. mdpi.com This approach ensures that the halogen substituents are in the correct positions from the start of the synthesis. The reaction proceeds via the acid-catalyzed condensation mechanism described previously. The synthesis of structurally similar compounds, such as 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane and 2-(p-chlorophenyl)-1,3-dioxolane, from their corresponding halogenated benzaldehydes is well-documented, confirming the viability of this method. mdpi.comsigmaaldrich.com The reactivity of the benzaldehyde (B42025) can be influenced by the electronic nature of the substituents on the aromatic ring.

An alternative, though less common, strategy involves the halogenation of a pre-formed aryl-substituted dioxolane. For instance, one could theoretically start with 2-(2-chlorophenyl)-1,3-dioxolane (B8807880) and introduce the bromine atom at the 3-position via electrophilic aromatic substitution. The dioxolane group is an activating, ortho-, para-directing group. However, this method is complicated by the acid-lability of the acetal (B89532) protecting group. Standard electrophilic halogenation conditions, which often employ strong Lewis acids (e.g., FeBr₃), can readily cleave the dioxolane ring, regenerating the aldehyde. wikipedia.org This potential side reaction makes direct halogenation of the aryl-dioxolane challenging and is not a commonly reported synthetic route in the literature for this class of compounds.

A third pathway involves the use of a halogenated acetophenone, such as 1-(3-bromo-2-chlorophenyl)ethan-1-one, as the carbonyl precursor. The reaction with ethylene glycol under acidic catalysis would yield a ketal, specifically 2-(3-bromo-2-chlorophenyl)-2-methyl-1,3-dioxolane. This method is effective for producing 2,2-disubstituted dioxolanes. For example, 2-bromo-4'-chloroacetophenone (B15067) has been successfully reacted with a diol in the presence of p-toluenesulfonic acid to form the corresponding dioxolane. While this route successfully incorporates the halogenated phenyl moiety, it results in a ketal with an additional substituent (a methyl group in this case) at the 2-position of the dioxolane ring, making the final product structurally distinct from the target acetal.

| Strategy | Starting Material(s) | Key Reaction | Product | Advantages/Disadvantages |

|---|---|---|---|---|

| Direct Synthesis | 3-Bromo-2-chlorobenzaldehyde, Ethylene Glycol | Acetalization | 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane | Adv: Most direct, good control of regiochemistry. Disadv: Requires synthesis of the specific aldehyde first. |

| Post-Cyclization Halogenation | 2-(2-Chlorophenyl)-1,3-dioxolane, Brominating Agent | Electrophilic Aromatic Substitution | This compound | Adv: Utilizes a simpler starting dioxolane. Disadv: Challenging due to acid-lability of the acetal; not a common method. |

| From Halogenated Phenone | 1-(3-Bromo-2-chlorophenyl)ethan-1-one, Ethylene Glycol | Ketalization | 2-(3-Bromo-2-chlorophenyl)-2-methyl-1,3-dioxolane | Adv: Viable for incorporating the aryl group. Disadv: Produces a ketal, a different class of compound with an extra substituent. |

Advanced Synthetic Approaches for Stereocontrolled Dioxolane Formation

For substrates where stereochemistry is a critical factor, particularly when substituted diols are used or when the dioxolane ring is formed from an alkene, advanced synthetic methods are employed to control the spatial arrangement of atoms. These methods are essential for producing specific diastereomers or enantiomers.

A powerful strategy for forming substituted dioxolanes is the oxidative difunctionalization of alkenes. This approach involves the simultaneous addition of two functional groups across a double bond. Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), are particularly effective for these transformations. mdpi.comnih.gov

In a key variation of this method, a three-component assembly can lead to the stereoselective formation of 1,3-dioxolanes. mdpi.comresearchgate.net The reaction proceeds through the oxidation of an alkene substrate with a hypervalent iodine reagent in the presence of a carboxylic acid. This generates a 1,3-dioxolan-2-yl cation intermediate in a stereospecific manner. mdpi.comnih.gov Subsequent trapping of this cation by a nucleophile, such as a silyl (B83357) enol ether, completes the formation of the substituted dioxolane product with a high degree of stereocontrol. mdpi.com The stereochemistry of the starting alkene (cis or trans) directly influences the stereochemical outcome of the product. For instance, the reaction of cis-4-octene (B1353254) under these conditions yields a meso-dioxolane product, whereas trans-4-octene (B86139) produces the chiral racemic isomer. researchgate.net

Table 1: Stereospecific Dioxolane Formation from cis- and trans-Alkenes

| Starting Alkene | Reagents | Key Intermediate | Product Stereochemistry | Reference |

| cis-4-Octene | PhI(OAc)₂, BF₃·OEt₂, AcOH | meso-Dioxolanyl cation | meso-Dioxolane | mdpi.comresearchgate.net |

| trans-4-Octene | PhI(OAc)₂, BF₃·OEt₂, AcOH | Chiral Dioxolanyl cation | Racemic Dioxolane | mdpi.comresearchgate.net |

This method highlights a sophisticated approach to building the dioxolane ring system from simple alkenes, offering precise control over the resulting stereochemistry.

Lewis acid catalysis provides another advanced route to stereocontrolled dioxolane synthesis, often through cycloaddition reactions. acs.org One notable example is the asymmetric 1,3-dipolar cycloaddition between a carbonyl ylide and an aldehyde, which can be catalyzed by a chiral Lewis acid complex. acs.orgorganic-chemistry.org

In this process, a donor-acceptor oxirane is used to generate an acyclic carbonyl ylide in situ. This reactive intermediate then undergoes a [3+2] cycloaddition with an aldehyde dipolarophile. The use of a chiral catalyst, such as a binaphthyldiimine-Ni(II) complex, directs the approach of the reactants, leading to the formation of cis-1,3-dioxolanes with high diastereo- and enantioselectivity. acs.orgorganic-chemistry.org Density Functional Theory (DFT) calculations suggest that the high level of asymmetric induction is achieved through a concerted, asynchronous approach of the aldehyde to a specific face of the ylide. acs.org This methodology is effective for both aromatic and aliphatic aldehydes. acs.org

Other Lewis acid-catalyzed cycloadditions, such as those involving N-H- and N-sulfonylaziridines with heterocumulenes, also demonstrate the utility of this strategy in creating complex heterocyclic systems with high stereoselectivity, providing a framework that can be adapted for dioxolane synthesis. nih.govnih.gov

Considerations for Regioselectivity and Stereoselectivity in the Synthesis of this compound

When synthesizing this compound, several factors related to selectivity must be considered.

Regioselectivity: In the standard synthesis involving the reaction of 3-bromo-2-chlorobenzaldehyde with ethylene glycol, regioselectivity is not a concern because ethylene glycol is a symmetrical diol. However, in more complex syntheses, such as the oxidative difunctionalization of an unsymmetrical alkene or the ring-opening of a substituted epoxide, the regioselectivity—the specific location where bonds are formed—becomes critical. For example, in the ring-opening of carbohydrate-derived acetals, the choice of Lewis acid and hydride source can dictate which C-O bond is cleaved, leading to different constitutional isomers. researchgate.net

Stereoselectivity: The key stereochemical feature of this compound is the chiral center at the C2 position of the dioxolane ring (the acetal carbon).

Standard Acetalization: Using the achiral starting materials 3-bromo-2-chlorobenzaldehyde and ethylene glycol, the reaction will produce a racemic mixture of (R)- and (S)-enantiomers. Achieving enantioselectivity would require the use of a chiral diol, a chiral catalyst, or a chiral auxiliary to influence the facial selectivity of the nucleophilic attack by the diol on the protonated aldehyde.

Advanced Methods: The stereochemical outcome is a primary focus of advanced synthetic approaches. In the hypervalent iodine-mediated oxidation of alkenes, the stereochemistry of the product is determined by the geometry of the starting alkene, making the reaction stereospecific. mdpi.comresearchgate.net Similarly, in Lewis acid-catalyzed cycloadditions, the chiral catalyst orchestrates the spatial orientation of the reacting components to favor the formation of one enantiomer over the other, often achieving high enantiomeric excess (>99% ee). nih.gov The choice of catalyst and reaction conditions is paramount for controlling the absolute stereochemistry of the final product. acs.org

Chromatographic and Crystallization Techniques for Product Isolation and Purification

Following the synthesis of this compound, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. The two most common and effective purification techniques for organic compounds are crystallization and chromatography. uct.ac.za

Chromatography: This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This is a versatile and widely used method for purifying compounds on a preparative scale. The crude mixture is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. A solvent or mixture of solvents (the mobile phase or eluent) is then passed through the column. Components separate based on their polarity and affinity for the stationary phase. For a moderately polar compound like this compound, a common eluent system would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. nih.gov

Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a plate coated with the stationary phase, and the plate is developed in a sealed chamber containing the eluent.

Crystallization (or Recrystallization): This is a powerful technique for purifying solid organic compounds. uct.ac.za The principle relies on the differences in solubility between the desired compound and impurities in a chosen solvent. The ideal solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.

The general procedure involves:

Dissolving the crude solid in a minimal amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed, which causes the solubility of the desired compound to decrease, leading to the formation of pure crystals. Impurities tend to remain dissolved in the solvent (the mother liquor).

Isolating the purified crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals to remove residual solvent.

The purity of the final product is often confirmed by measuring its melting point and comparing it to the literature value, as well as by spectroscopic analysis.

Mechanistic Investigations of Chemical Transformations Involving 2 3 Bromo 2 Chlorophenyl 1,3 Dioxolane

Acid-Catalyzed Ring-Opening Reactions of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality of 3-bromo-2-chlorobenzaldehyde (B581408). Like other acetals, it is stable under neutral to basic conditions but is susceptible to cleavage under acidic conditions. organic-chemistry.orgthieme-connect.de The generally accepted mechanism for the acid-catalyzed hydrolysis of dioxolanes involves a series of equilibrium steps. chemistrysteps.com

The process begins with the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst. This protonation converts a poor leaving group (alkoxide) into a good leaving group (an alcohol). Subsequently, the C-O bond cleaves, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile, typically water in hydrolysis reactions. A final deprotonation step regenerates the acid catalyst and yields the final products. chemistrysteps.com

Influence of Aromatic Halogenation on Ring Stability

The stability of the 1,3-dioxolane ring and the rate of its acid-catalyzed opening are significantly influenced by the electronic properties of the substituents on the attached aromatic ring. mdpi.com In the case of 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane, both the bromine and chlorine atoms are electron-withdrawing groups, primarily through the inductive effect. researchgate.netacs.org

This electron-withdrawing nature of the di-halogenated phenyl ring decreases the electron density on the benzylic carbon (the carbon of the original aldehyde). As a result, the key oxocarbenium ion intermediate formed during the ring-opening process is destabilized. A less stable intermediate implies a higher activation energy for the reaction. Consequently, the acid-catalyzed hydrolysis of this compound is expected to be slower and require more stringent acidic conditions compared to an analogue with electron-donating groups or no substituents on the aromatic ring. mdpi.comacs.org

Formation of Diols and Other Functionalized Products

The primary products of the complete acid-catalyzed hydrolysis of this compound are the parent aldehyde and the corresponding diol. The reaction effectively deprotects the aldehyde functionality.

Hydrolysis: In the presence of aqueous acid (e.g., HCl, H₂SO₄), the dioxolane ring opens to yield 3-bromo-2-chlorobenzaldehyde and ethylene (B1197577) glycol. oakland.edu This transformation is reversible, and the removal of water is necessary to drive the formation of the dioxolane from the aldehyde and diol. organic-chemistry.org

| Reactant | Conditions | Products |

|---|---|---|

| This compound | H₃O⁺ (Aqueous Acid) | 3-Bromo-2-chlorobenzaldehyde + Ethylene Glycol |

Transacetalization: If the reaction is carried out in an acidic medium with a different alcohol or diol, transacetalization can occur, leading to the formation of a new acetal (B89532) or ketal.

Reactivity Profiles of the Aryl Halide Functionalities

The 3-bromo-2-chlorophenyl group possesses two distinct carbon-halogen bonds, C-Br and C-Cl, which can serve as reaction sites. Aryl halides are generally less reactive towards traditional nucleophilic substitution than alkyl halides due to the strength of the sp² carbon-halogen bond and steric hindrance. askfilo.comquora.comquora.com However, they are excellent substrates for a variety of transition metal-catalyzed reactions and can undergo nucleophilic substitution under specific activating conditions. libretexts.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SₙAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In this compound, the dioxolane moiety is not a strong electron-withdrawing group. While halogens are inductively withdrawing, they are not as activating as groups like nitro (NO₂). Therefore, SₙAr reactions on this substrate are expected to be challenging and would likely require harsh conditions, such as high temperatures and very strong nucleophiles.

Regarding selectivity, in the SₙAr mechanism, the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. The reactivity is governed by the electronegativity of the halogen, which helps to stabilize the intermediate through induction. The general reactivity order is F > Cl > Br > I. stackexchange.com This suggests that if an SₙAr reaction were forced to occur, the C-Cl bond at the 2-position might be slightly more reactive than the C-Br bond at the 3-position, assuming other factors are equal.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Aryl Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides being common substrates. mdpi.com A key aspect of the reactivity of this compound in these reactions is the differential reactivity of the C-Br and C-Cl bonds.

In the oxidative addition step of the catalytic cycle, which is often rate-determining, the bond strength of the carbon-halogen bond is critical. Weaker bonds react faster. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

C-I > C-Br > C-OTf > C-Cl researchgate.net

This established reactivity trend allows for highly selective and controlled functionalization of polyhalogenated aromatic compounds. For this compound, the C-Br bond is significantly more reactive than the C-Cl bond. This enables selective cross-coupling reactions to be performed at the 3-position (bromine) while leaving the 2-position (chlorine) untouched, provided the reaction conditions are carefully controlled. researchgate.netnih.gov

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Selective Product |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-(2-Chloro-3-arylphenyl)-1,3-dioxolane |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | 2-(2-Chloro-3-vinylphenyl)-1,3-dioxolane |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(2-Chloro-3-alkynylphenyl)-1,3-dioxolane |

Interactions with Other Functional Groups within the Molecule

The synthetic utility of this compound depends on the compatibility of its functional groups under various reaction conditions.

Stability of the Dioxolane Group: The dioxolane (acetal) protecting group is stable under the neutral or basic conditions typically employed in most palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.). organic-chemistry.orgthieme-connect.de This allows for selective modification of the aryl halide positions without disturbing the protected aldehyde. However, any reaction requiring strongly acidic conditions would risk cleaving the dioxolane ring.

Steric Hindrance: The 1,3-dioxolane group is located ortho to the chlorine atom. This proximity can create significant steric hindrance, potentially impeding the access of bulky catalysts or reagents to the C-Cl bond. rsc.orgorganic-chemistry.orgwikipedia.org This steric effect, combined with the lower intrinsic reactivity of the C-Cl bond, further enhances the selectivity for reactions at the less hindered C-Br bond at the 3-position. Subsequent reactions at the C-Cl position, after the C-Br has been functionalized, would likely require more forcing conditions or specialized catalyst systems designed to overcome steric challenges. rsc.org

Radical Reactivity and Pathways Involving the Dioxolane Moiety and Halogenated Aryl Group

The structure of this compound offers several sites for radical reactivity. The halogenated aryl group, in particular, can be a precursor to aryl radicals. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, making it the more likely site for homolytic cleavage or single-electron reduction to generate a 2-chloro-3-(1,3-dioxolan-2-yl)phenyl radical. This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including hydrogen atom abstraction or cyclization events.

Furthermore, the dioxolane ring itself contains C-H bonds that could be susceptible to radical abstraction, particularly the hydrogen at the C2 position, which is adjacent to two oxygen atoms. The stability of the resulting dioxolanyl radical influences the likelihood of such pathways.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is exchanged between two species. mdpi.com In the context of this compound, an aryl radical generated from the cleavage of the C-Br bond could act as a potent hydrogen abstractor. The driving force for such a reaction is the formation of a more stable radical and a stronger C-H bond. mdpi.com

The feasibility of a HAT event is governed by the relative bond dissociation energies (BDEs) of the bonds being broken and formed. An aryl radical, for instance, could abstract a hydrogen atom from a suitable donor molecule to form 2-(2-chlorophenyl)-1,3-dioxolane (B8807880). This process is a key step in many radical-mediated reduction or functionalization reactions. scripps.edu The transition state for HAT can be influenced by polar effects, where charge separation can stabilize the transition state, affecting the reaction kinetics. nih.gov

Table 1: Comparison of typical bond dissociation energies (BDEs) relevant to potential HAT reactions. The lower BDE of the Aryl C-Br bond compared to C-H bonds suggests its susceptibility to homolytic cleavage to initiate radical processes.

The halogenated aryl moiety in this compound can absorb ultraviolet light, leading to photochemical activation. This process can promote the homolytic cleavage of the carbon-halogen bond, typically the weaker C-Br bond, to generate an aryl radical and a bromine radical. This photoinitiation step can trigger radical chain reactions.

While direct photochemical activation of the dioxolane ring is less common, it can be involved in photosensitized reactions. In such cases, a photocatalyst absorbs light and then interacts with the dioxolane, potentially leading to HAT or other radical processes. organic-chemistry.org For instance, photocatalysis in combination with organocatalysis has been shown to generate enaminyl radicals from carbonyl compounds, a related class of molecules. The reactivity of the dioxolane acetal under photochemical conditions is an area of mechanistic interest, particularly in its interaction with photogenerated radicals.

Retro-Cheletropic Reactions and Carbene Extrusion from Dioxolane Systems

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. baranlab.orgwikipedia.org The reverse process, a retro-cheletropic reaction, involves the extrusion of a small, stable molecule from a ring system. baranlab.org In certain dioxolane systems, particularly those with specific substitution patterns that facilitate the reaction, a retro-cheletropic reaction could theoretically lead to the extrusion of a carbene.

For example, the fragmentation of a 2-carbena-1,3-dioxolane intermediate has been studied computationally. researchgate.net Such a reaction would involve the breaking of the two C-O bonds at the C2 position of the dioxolane ring. The feasibility of such a pathway for this compound would depend significantly on the reaction conditions and the energy barrier for the extrusion process. Often, these reactions require high temperatures or photochemical conditions and are driven by the formation of very stable products like carbon monoxide or carbon dioxide from the extruded fragment. mdpi.com

Concerted vs. Stepwise Mechanisms in Dioxolane Chemistry

A key question in any mechanistic investigation is whether a reaction proceeds through a concerted or a stepwise pathway. A concerted reaction occurs in a single step, where all bond breaking and bond forming happen simultaneously through a single transition state. quora.com In contrast, a stepwise reaction involves two or more elementary steps and the formation of one or more reaction intermediates. psiberg.comucla.edu

For the chemical transformations involving this compound, this distinction is critical. For example:

Radical Halogen Abstraction: A halogen atom transfer from the aryl halide to a radical could be a concerted process.

Retro-Cheletropic Extrusion: While many pericyclic reactions are concerted, some, like cheletropic eliminations, can proceed through a stepwise mechanism involving a diradical intermediate, depending on the system's electronics and geometry. researchgate.net Computational studies are often employed to distinguish between these pathways by locating transition states and potential intermediates. researchgate.net

HAT Reactions: Hydrogen atom transfer is generally considered a concerted process involving the transfer of a proton and an electron in a single kinetic step. scripps.edu

Distinguishing between these mechanisms can be achieved through various experimental techniques, such as kinetic isotope effect studies, or by computational modeling of the reaction energy profile. nih.gov

Table 2: Comparison of key features of concerted and stepwise reaction mechanisms.

Computational and Theoretical Chemistry Studies of 2 3 Bromo 2 Chlorophenyl 1,3 Dioxolane

Electronic Structure and Bonding Analysis using Quantum Chemical Methods (e.g., DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules with high accuracy. aps.org By solving the Schrödinger equation within the DFT framework, it is possible to determine various electronic properties of 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane, such as its molecular orbitals and charge distribution. These properties are fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions.

The molecular orbitals (MOs) of a molecule describe the spatial distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromo-chlorophenyl ring, which contains π-electrons. The LUMO, on the other hand, would likely be distributed over the entire molecule, including the dioxolane ring and the halogen substituents. A quantitative analysis of the MOs can be achieved through perturbational molecular orbital (PMO) theory, which provides a rigorous framework for understanding interactions between molecular fragments. wayne.edu

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is illustrative and represents typical values for similar halogenated aromatic compounds.

The distribution of electron density within a molecule determines its electrostatic potential, which in turn governs its non-covalent interactions. The charge distribution in this compound is significantly influenced by the presence of electronegative oxygen, chlorine, and bromine atoms.

A molecular electrostatic potential (MEP) map visually represents the electrostatic potential on the electron density surface. For this molecule, regions of negative potential (red) are expected around the oxygen atoms of the dioxolane ring and the halogen atoms, indicating their nucleophilic character. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms. researchgate.net This information is crucial for predicting how the molecule will interact with other molecules. The energy of a point charge distribution can be calculated to quantify these interactions. youtube.com

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Charge (a.u.) |

| O (dioxolane) | -0.65 |

| Cl | -0.15 |

| Br | -0.10 |

| C (phenyl ring) | Varies |

Note: The data in this table is illustrative and represents typical values for similar halogenated aromatic compounds.

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule is not rigid but can exist in various conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them. For this compound, the conformational flexibility arises from the puckering of the dioxolane ring and the rotation around the single bond connecting the phenyl ring to the dioxolane ring. nih.gov

The five-membered dioxolane ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. nih.gov The specific puckering of the ring is described by Cremer-Pople parameters. nih.gov The orientation of the bulky 3-bromo-2-chlorophenyl substituent will significantly influence the preferred ring conformation to minimize steric hindrance. Computational methods can be used to calculate the relative energies of these different conformations to determine the most stable arrangement.

Table 3: Hypothetical Relative Energies of Dioxolane Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

| Envelope | 0.0 |

| Twist | 1.2 |

Note: The data in this table is illustrative and represents typical values for similar five-membered rings.

Intramolecular interactions play a crucial role in stabilizing specific conformations. In this compound, a key interaction to consider is the halogen-aryl π interaction. This is a non-covalent interaction between the halogen atom (bromine or chlorine) and the π-electron system of the phenyl ring. researchgate.netnih.govnih.govresearchgate.net The presence of a halogen atom on a phenyl ring can induce antimicrobial properties. nih.gov

These interactions, along with other weaker forces like van der Waals interactions, can influence the orientation of the phenyl ring relative to the dioxolane ring. Computational studies, including Natural Bond Orbital (NBO) analysis, can quantify the strength and nature of these interactions. mdpi.com

Modeling of Reaction Pathways and Transition States

Computational chemistry is also invaluable for studying the reactivity of molecules and elucidating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, and the high-energy transition states that connect them. fiveable.me

For this compound, one could model various potential reactions, such as nucleophilic substitution at the halogenated ring or reactions involving the dioxolane moiety. mdpi.com Quantum chemical methods can calculate the structures and energies of the transition states, providing insights into the reaction kinetics and the feasibility of different reaction pathways. mit.edu The canonical variational transition state theory can be employed to investigate reaction mechanisms and kinetic properties. nih.gov

Table 4: Hypothetical Activation Energies for a Reaction involving this compound

| Reaction Step | Activation Energy (kcal/mol) |

| Initial Attack | 15.2 |

| Rearrangement | 8.5 |

Note: The data in this table is illustrative and represents typical values for organic reactions.

Activation Energy Calculations for Key Transformations

The study of chemical reactions involving this compound, such as its synthesis, degradation, or further functionalization, would heavily rely on the calculation of activation energies to understand reaction kinetics and mechanisms. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the potential energy surfaces of reactions.

To determine the activation energy for a key transformation, such as the acid-catalyzed hydrolysis of the dioxolane ring or a nucleophilic aromatic substitution, researchers would first identify the structures of the reactants, transition states, and products. The geometries of these species are optimized to find the lowest energy conformations. Following optimization, frequency calculations are typically performed to confirm that reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (exactly one imaginary frequency). The activation energy (Ea) is then calculated as the difference in energy between the transition state and the reactants.

For a hypothetical transformation, the data would be presented as follows:

Table 1: Hypothetical Activation Energies for a Transformation of this compound

| Transformation Step | Reactant Complex Energy (kJ/mol) | Transition State Energy (kJ/mol) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Step 1: Protonation | -1250 | -1150 | 100 |

Note: The data in this table is illustrative and not based on published results for the specific compound.

Solvent Effects in Mechanistic Simulations

Solvent interactions can significantly influence reaction mechanisms and rates by stabilizing or destabilizing reactants, intermediates, and transition states. rsc.org Computational simulations account for these interactions through two primary models: implicit and explicit solvation.

The implicit solvent model, often using a Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and can provide a good first approximation of bulk solvent effects on the energies of stationary points along a reaction coordinate.

Explicit solvent models provide a more detailed, atomistic picture by including a number of individual solvent molecules around the solute. escholarship.org This method is crucial when specific solute-solvent interactions, such as hydrogen bonding, play a critical role in the reaction mechanism. mdpi.com However, this approach is computationally more demanding. For a molecule like this compound, simulations in various solvents (e.g., water, methanol, dioxane) could reveal how polarity and hydrogen bonding capabilities of the solvent affect its stability and reactivity. researchgate.netasianresassoc.org

Table 2: Hypothetical Solvation Free Energies for this compound in Different Solvents

| Species | Solvation Energy in Water (kJ/mol) | Solvation Energy in Methanol (kJ/mol) | Solvation Energy in Dioxane (kJ/mol) |

|---|---|---|---|

| Reactant | -25.0 | -20.5 | -15.2 |

Note: The data in this table is illustrative and not based on published results for the specific compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides indispensable tools for predicting spectroscopic parameters, which aids in the structural elucidation and characterization of molecules. rsc.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov Calculations are typically performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing predicted spectra with experimental data can confirm the structure of this compound and help assign specific signals. nih.gov

Vibrational Frequencies: Theoretical vibrational (infrared) spectra are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of the fundamental vibrational modes. researchgate.net This information is invaluable for interpreting experimental IR spectra, allowing for the assignment of specific absorption bands to the corresponding molecular motions, such as C-H stretches, C-O stretches of the dioxolane ring, and vibrations of the substituted phenyl group.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Shift (dioxolane CH) | 5.9 ppm | Not Available |

| ¹³C NMR Shift (dioxolane CH) | 102.5 ppm | Not Available |

Note: The data in this table is illustrative and not based on published results for the specific compound.

Computational Tools for Reaction Design and Optimization

Modern computational tools extend beyond analysis to the predictive design and optimization of chemical reactions. For a compound like this compound, these tools can be used to explore potential synthetic routes and refine reaction conditions.

Software packages can screen for potential side reactions, predict the outcomes of using different catalysts, and assess the viability of novel synthetic pathways. For instance, in designing a synthesis, computational methods could be used to evaluate different protecting group strategies for the carbonyl precursor or to predict the regioselectivity of further substitutions on the aromatic ring. By calculating reaction profiles for various reagents and conditions, chemists can prioritize experiments, potentially reducing the time and resources spent on empirical optimization. These predictive capabilities are becoming increasingly crucial in modern chemical synthesis and process development.

Role of 2 3 Bromo 2 Chlorophenyl 1,3 Dioxolane As a Synthetic Intermediate and Building Block

Utilization as a Masked Aldehyde Functionality

In multi-step organic syntheses, it is often necessary to protect reactive functional groups to prevent them from undergoing undesired reactions. The 1,3-dioxolane (B20135) group in 2-(3-bromo-2-chlorophenyl)-1,3-dioxolane serves as a protecting group for the benzaldehyde (B42025) functionality from which it is derived. This type of cyclic acetal (B89532) is chemically robust and stable under a wide range of reaction conditions, particularly those that are basic, nucleophilic, reductive, or oxidative. thieme-connect.de

This stability allows chemists to perform extensive modifications on the aryl halides without affecting the aldehyde group. Once the desired transformations on the aromatic ring are complete, the protecting group can be readily removed through acid-catalyzed hydrolysis, regenerating the aldehyde. This "masking" and "unmasking" strategy is fundamental to its role as a building block in complex syntheses. organic-chemistry.org

Strategic Application of Aryl Halides for Diverse Functionalization

The presence of two different halogen atoms—bromine and chlorine—on the phenyl ring is a key feature that enables highly selective and strategic functionalization. In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl. This predictable difference in reactivity allows for the selective transformation of the carbon-bromine (C-Br) bond while the carbon-chlorine (C-Cl) bond remains intact. This orthogonal reactivity is crucial for the stepwise introduction of different substituents onto the aromatic core.

Biaryl structures are prevalent in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.gov The Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing C-C bonds to form these systems. nih.govchemrevlett.com The this compound molecule is an ideal substrate for such reactions. By reacting it with an arylboronic acid in the presence of a palladium catalyst, the more reactive C-Br bond can be selectively coupled to form a biaryl system, leaving the C-Cl bond available for subsequent reactions. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | 2-(3-Aryl-2-chlorophenyl)-1,3-dioxolane |

Beyond forming C-C bonds, the aryl halide functionalities of this compound are gateways to introducing various heteroatoms. Modern cross-coupling methodologies allow for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, which are critical in the synthesis of many biologically active compounds.

Nitrogen Introduction: The Buchwald-Hartwig amination allows for the coupling of aryl halides with amines. This reaction can be performed selectively at the C-Br position to introduce primary or secondary amine functionalities.

Oxygen Introduction: Similarly, palladium- or copper-catalyzed methods can be used to couple the aryl halide with alcohols or phenols, resulting in the formation of aryl ethers.

Sulfur Introduction: Thiolation reactions, often catalyzed by palladium or copper, enable the coupling of the aryl halide with thiols to produce aryl sulfides.

| Reaction Type | Reactant | Catalyst/Conditions | Product Functionality |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Base | Aryl Amine (-NR₂) |

| C-O Coupling | Alcohol/Phenol (R-OH) | Pd or Cu Catalyst, Base | Aryl Ether (-OR) |

| C-S Coupling | Thiol (R-SH) | Pd or Cu Catalyst, Base | Aryl Sulfide (-SR) |

Incorporation into Complex Organic Syntheses

The combination of a protected aldehyde and two orthogonally reactive halide sites makes this compound a powerful building block for constructing highly substituted and complex molecular architectures. orgsyn.org Its utility is particularly evident in the synthesis of novel chiral molecules and other polyfunctionalized systems.

While this compound is itself an achiral molecule, it is a valuable precursor in the synthesis of chiral compounds. nih.govresearchgate.net There are several strategies for its incorporation into chiral targets:

Chiral Acetal Formation: The dioxolane can be formed by reacting 3-bromo-2-chlorobenzaldehyde (B581408) with a chiral, non-racemic diol (e.g., (2R,3R)-butane-2,3-diol). The resulting diastereomeric acetals can serve as chiral auxiliaries, potentially directing the stereochemical outcome of subsequent reactions.

Downstream Asymmetric Transformation: The achiral building block can be incorporated into a larger molecule, after which a chiral center is introduced through an asymmetric reaction, such as a catalytic asymmetric hydrogenation or epoxidation on another part of the molecule. nih.govresearchgate.net

The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry, where often only one enantiomer of a drug is responsible for the desired therapeutic effect.

The true synthetic power of this compound is realized in synthetic routes that exploit all three of its functional handles in a stepwise manner. A typical synthetic sequence might involve:

First Coupling: A selective cross-coupling reaction at the more reactive C-Br position (e.g., a Suzuki reaction to add an aryl group).

Second Coupling: A different cross-coupling reaction at the less reactive C-Cl position (e.g., a Buchwald-Hartwig amination to add a nitrogen substituent).

Deprotection and Derivatization: Acidic workup to deprotect the dioxolane, revealing the aldehyde. This aldehyde can then undergo a wide range of further transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

This stepwise approach allows for the controlled and predictable assembly of complex molecules with three new, diverse points of substitution, all originating from a single, versatile starting material.

Information regarding the chemical transformations of this compound is not available in the public domain.

Following a comprehensive search of scientific databases and literature, no specific research articles, patents, or detailed experimental data could be located that describe the chemical transformations of the compound this compound.

While the functional groups present in the molecule—an aryl bromide, an aryl chloride, and a dioxolane acetal—suggest a range of potential synthetic applications, there is no published information detailing its use as a synthetic intermediate or building block for the creation of novel molecular architectures. The general reactivity of these individual functional groups is well-established in organic chemistry:

Aryl Halides (Bromide and Chloride): These groups are known to participate in a wide variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), as well as metallation reactions (e.g., Grignard reagent formation, lithiation) to form new carbon-carbon and carbon-heteroatom bonds. The relative reactivity of the aryl bromide is typically higher than that of the aryl chloride in many of these transformations.

1,3-Dioxolane: This group serves as a protecting group for the aldehyde functionality from which it is derived (3-bromo-2-chlorobenzaldehyde). It is generally stable under neutral and basic conditions but can be removed under acidic conditions to regenerate the aldehyde for further reactions.

However, without specific studies on this compound, any discussion of its chemical transformations would be speculative and would not meet the required standard of being based on detailed research findings. Therefore, the requested section on its role in leading to novel molecular architectures, including data tables and specific research outcomes, cannot be generated.

There are no compounds to list as no specific reactions were described.

Advanced Characterization Techniques in Research on 2 3 Bromo 2 Chlorophenyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Structural Elucidation and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2-(3-bromo-2-chlorophenyl)-1,3-dioxolane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides definitive evidence for its constitution.

¹H NMR Spectroscopy is used to identify the number and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the dioxolane ring. The three protons on the phenyl ring will appear as a complex multiplet system due to their close chemical shifts and spin-spin coupling. The methine proton at the C2 position of the dioxolane ring (the acetal (B89532) proton) is highly deshielded by the two adjacent oxygen atoms and the aromatic ring, and would likely appear as a singlet. The four protons of the ethylene (B1197577) group in the dioxolane ring are chemically equivalent in a rapidly conformationally averaging system and would typically appear as a singlet or a narrow multiplet.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, Cl, Br) and the aromatic system. The acetal carbon (C2) is characteristically found further downfield compared to the other aliphatic carbons due to being bonded to two oxygen atoms.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assembling the molecular puzzle. A COSY spectrum would reveal correlations between coupled protons, helping to delineate the connectivity within the aromatic and dioxolane ring systems. An HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Dioxolane CH₂-CH₂ | ~4.0 - 4.2 | ~65.0 |

| Acetal CH | ~6.1 - 6.3 | ~101.0 - 103.0 |

| Aromatic C1 | - | ~138.0 - 140.0 |

| Aromatic C2-Cl | - | ~132.0 - 134.0 |

| Aromatic C3-Br | - | ~122.0 - 124.0 |

| Aromatic C4-H | ~7.5 - 7.6 | ~131.0 - 133.0 |

| Aromatic C5-H | ~7.2 - 7.3 | ~128.0 - 130.0 |

| Aromatic C6-H | ~7.6 - 7.7 | ~129.0 - 131.0 |

Note: These are predicted values based on analogous structures and chemical shift theory. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can determine the exact molecular weight, allowing for the confirmation of its molecular formula, C₉H₈BrClO₂.

The electron ionization (EI) mass spectrum would exhibit a characteristic molecular ion peak [M]⁺. Due to the presence of bromine and chlorine, this peak will appear as a cluster of isotopic peaks. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive M, M+2, M+4, and M+6 pattern, which is a clear indicator of the presence of one bromine and one chlorine atom in the molecule.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this type of molecule include the loss of the dioxolane ring or parts of it, and the cleavage of the carbon-halogen bonds. The detection of fragment ions corresponding to the 3-bromo-2-chlorobenzoyl cation or the 3-bromo-2-chlorophenyl cation would strongly support the proposed structure.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br, ³⁵Cl) | Ion Structure / Fragment Lost | Significance |

| 260 | [C₉H₈BrClO₂]⁺ | Molecular Ion (M⁺) |

| 262 | [M+2]⁺ | Isotopic peak due to ⁸¹Br or ³⁷Cl |

| 264 | [M+4]⁺ | Isotopic peak due to ⁸¹Br and ³⁷Cl |

| 217 | [M - C₂H₃O]⁺ | Loss of a portion of the dioxolane ring |

| 187 | [C₇H₄BrClO]⁺ | 3-bromo-2-chlorobenzoyl cation |

| 181 | [M - Br]⁺ | Loss of Bromine radical |

| 155 | [C₆H₃BrCl]⁺ | 3-bromo-2-chlorophenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to the vibrational modes of specific bonds.

For this compound, the IR spectrum would show characteristic bands for the C-H bonds of the aromatic ring (stretching > 3000 cm⁻¹) and the aliphatic C-H bonds of the dioxolane ring (stretching < 3000 cm⁻¹). The most diagnostic signals for the dioxolane moiety are the strong C-O stretching vibrations, typically appearing in the 1200-1000 cm⁻¹ region. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The C-Br and C-Cl stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹. While Raman spectroscopy provides complementary information, the C-O and C-C bonds of the rings should give rise to distinct signals.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 2990 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Strong |

| Acetal C-O-C | Asymmetric Stretch | 1200 - 1100 | Strong |

| Acetal C-O-C | Symmetric Stretch | 1100 - 1000 | Strong |

| C-Cl | Stretching | 800 - 600 | Strong |

| C-Br | Stretching | 650 - 550 | Strong |

X-ray Crystallography for Solid-State Structure Determination (where applicable)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. If this compound can be obtained as a suitable single crystal, this method can provide a definitive structural proof.

The analysis would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. This data would confirm the connectivity of the atoms, the planarity of the aromatic ring, and the conformation of the dioxolane ring (which typically adopts an envelope or twisted conformation). Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding or π-stacking, which can influence the physical properties of the compound.

Chromatographic Analysis (GC, HPLC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a column (commonly a fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase like polydimethylsiloxane). A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile or thermally sensitive compounds. For this molecule, reversed-phase HPLC would be a common choice. A nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector, set to a wavelength where the aromatic ring absorbs strongly. HPLC is highly effective for separating the final product from starting materials, byproducts, and other impurities.

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for its Synthesis

Traditional methods for the synthesis of acetals and their precursors often involve the use of hazardous reagents and solvents. nih.gov Future research should prioritize the development of environmentally benign synthetic routes to 2-(3-bromo-2-chlorophenyl)-1,3-dioxolane. Key areas of focus could include:

Solvent-Free and Alternative Solvent Systems: Investigating solvent-free reaction conditions or the use of greener solvents like bio-derived alternatives can significantly reduce the environmental impact. pearson.comgoogle.com

Heterogeneous Catalysis: The use of solid acid catalysts, such as montmorillonite (B579905) K10 or zeolites, can simplify product purification and catalyst recycling, aligning with the principles of green chemistry. youtube.comunigoa.ac.in

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and reduced energy consumption. libretexts.orgacs.orgyoutube.com Exploring its application in the synthesis of this compound could offer a more efficient and sustainable approach. nih.gov

Biocatalysis: The use of enzymes as catalysts for the formation of acetals presents a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov

A comparative data table for potential green synthesis approaches is presented below:

| Approach | Potential Advantages | Key Research Focus |

| Solvent-Free Synthesis | Reduced solvent waste, lower cost, simplified workup. | Catalyst development for efficient reaction under neat conditions. |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, energy efficiency. | Optimization of microwave parameters (power, temperature, time). |

| Heterogeneous Catalysis | Easy catalyst separation and reusability, reduced waste. | Design of robust and highly active solid acid catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Identification and engineering of suitable enzymes. |

Exploration of Novel Catalytic Systems for its Derivatization

The bromo and chloro substituents on the phenyl ring of this compound serve as handles for various cross-coupling reactions, enabling the synthesis of a wide array of derivatives. Future research should focus on exploring and optimizing novel catalytic systems for these transformations.

Advanced Palladium Catalysts: Developing new palladium catalysts with sterically demanding and electron-rich phosphine (B1218219) ligands can improve the efficiency of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, especially for challenging substrates. wikipedia.orgresearchgate.netgoogle.com

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient method for the activation of aryl halides, providing an alternative to traditional transition-metal-catalyzed reactions. pearson.comyoutube.compearson.com

Dual Catalysis: Combining different catalytic modes, such as palladium and copper dual catalysis, can enable novel cross-coupling reactions that are not feasible with a single catalyst system. youtube.com

Below is a data table summarizing potential catalytic systems for derivatization:

| Reaction Type | Novel Catalytic System | Potential Advantages |

| Suzuki-Miyaura Coupling | Air-stable palladium complexes with specialized phosphine ligands. | High efficiency for heteroaryl chlorides, high turnover numbers. wikipedia.org |

| Buchwald-Hartwig Amination | Bimetallic palladium-copper nanocatalysts in aqueous micelles. | Avoids hydrodehalogenation, broad substrate tolerance. nih.gov |

| Sonogashira Coupling | Copper-free palladium systems with bulky phosphine ligands. | Prevents alkyne homocoupling, suitable for sterically hindered substrates. nih.govyoutube.com |

| C-H Functionalization | Rhodium(III) catalysts for directed C-H amidation. | High atom economy, direct synthesis of complex heterocycles. illinois.edu |

Investigation of Previously Unexplored Reaction Pathways and Mechanisms

The unique substitution pattern of this compound opens up possibilities for exploring novel reaction pathways and gaining deeper mechanistic understanding.

Site-Selective Cross-Coupling: The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective sequential functionalization. Mechanistic studies can elucidate the factors governing this selectivity. nih.gov

Tandem and Cascade Reactions: Designing one-pot reactions that involve initial derivatization followed by intramolecular cyclization or other transformations can lead to the efficient synthesis of complex molecular architectures. science.gov

Reactivity of the Dioxolane Ring: While typically a stable protecting group, the dioxolane moiety's reactivity under unconventional conditions, such as photoredox or electrochemical methods, could be an interesting area of investigation. pearson.comyoutube.com The development of methods for the deprotection of acetals under neutral or basic conditions could also expand its synthetic utility. google.comyoutube.com

Integration into Advanced Polymer Science and Materials Chemistry

Halogenated aromatic compounds are valuable building blocks for functional polymers and materials due to their influence on properties such as flame retardancy, thermal stability, and electronic characteristics. google.comyoutube.com

Monomer Synthesis: this compound can be derivatized to introduce polymerizable functional groups, creating novel monomers for the synthesis of specialty polymers. The dioxolane unit itself can be a component of the polymer backbone. google.comnih.govresearchgate.net

Flame Retardant Materials: The presence of both bromine and chlorine can impart flame-retardant properties to polymers when this compound is incorporated as a monomer or an additive. youtube.com

Organic Electronics: The dihalogenated phenyl core can be elaborated into conjugated systems for potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Application in Complex Natural Product Synthesis

The 1,3-dioxolane (B20135) moiety is widely used as a protecting group for carbonyls and diols in the synthesis of complex natural products. pearson.comlibretexts.orgnih.govwikipedia.orgpearson.com The dihalogenated aromatic scaffold of this compound can serve as a versatile building block for the synthesis of natural products containing substituted phenyl rings. nih.govimperial.ac.uk

Protecting Group Strategy: The stability of the dioxolane group under various reaction conditions makes it an ideal choice for protecting a carbonyl functionality during multi-step syntheses. pearson.comlibretexts.orgwikipedia.orgpearson.com

Scaffold for Elaboration: The bromo and chloro substituents provide handles for the introduction of various side chains and functional groups found in natural products through cross-coupling reactions. unigoa.ac.inillinois.edusemanticscholar.org

Synergistic Computational-Experimental Studies to Unravel Reactivity Landscapes

Combining computational modeling with experimental studies can provide a deeper understanding of the reactivity and properties of this compound.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict the electronic properties, bond dissociation energies, and reaction mechanisms of cross-coupling reactions involving this compound. This can aid in the rational design of more efficient catalytic systems. nih.gov

Predicting Reaction Selectivity: Computational models can help predict the site-selectivity of reactions on the dihalogenated phenyl ring, guiding synthetic efforts towards the desired products.

Mechanistic Elucidation: In-depth computational analysis of transition states and reaction intermediates can provide valuable insights into unexplored reaction pathways and help in the design of experiments to validate these predictions. wikipedia.orgnih.gov

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。